Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate)

Description

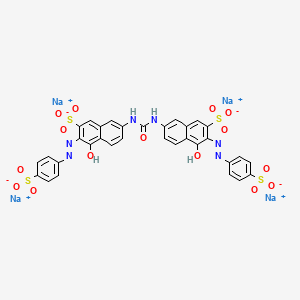

Chemical Structure: This compound features a central carbonyl diimino group (-NH-C(O)-NH-) bridging two naphthalene moieties. Each naphthalene ring is substituted with:

Properties

CAS No. |

56878-33-2 |

|---|---|

Molecular Formula |

C33H20N6Na4O15S4 |

Molecular Weight |

960.8 g/mol |

IUPAC Name |

tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatophenyl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C33H24N6O15S4.4Na/c40-31-25-11-5-21(13-17(25)15-27(57(49,50)51)29(31)38-36-19-1-7-23(8-2-19)55(43,44)45)34-33(42)35-22-6-12-26-18(14-22)16-28(58(52,53)54)30(32(26)41)39-37-20-3-9-24(10-4-20)56(46,47)48;;;;/h1-16,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |

InChI Key |

RVBPEPBHFLAQTE-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Aromatic Amines

- The process begins with the diazotization of 3-amino-4-methoxybenzenesulfonic acid. This involves treating the amine with nitrous acid under acidic conditions to form the corresponding diazonium salt.

- Control of temperature (0–5 °C) and pH is critical to maintain diazonium salt stability and prevent side reactions.

Azo Coupling Reaction

- The diazonium salt is then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, a bis-naphthalene derivative bearing hydroxy and sulfonate groups.

- This coupling forms the bis-azo compound, linking two naphthalene units via azo (-N=N-) bonds.

- The reaction is typically carried out in aqueous alkaline medium to facilitate coupling and maintain solubility.

Hydroxylation and Demethylation

- During or after coupling, the methoxy groups on the aromatic rings are replaced by hydroxyl groups, enhancing water solubility and dye affinity.

- This step may involve ammoniacal copper sulfate treatment, which also facilitates complexation.

Complexation with Copper Ions

- The azo compound is treated with ammoniacal copper sulfate solution to form a copper complex.

- This complexation stabilizes the dye molecule and improves its fastness properties (light, washing, and acid resistance).

- The copper complex is isolated as the tetrasodium salt, ensuring high solubility in water.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Amino-4-methoxybenzenesulfonic acid + NaNO2 + HCl (0–5 °C) | Diazotization to form diazonium salt | Stable diazonium intermediate |

| 2 | Diazonium salt + N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, alkaline medium | Azo coupling reaction | Formation of bis-azo intermediate |

| 3 | Ammoniacal copper sulfate solution, controlled pH and temperature | Demethylation (methoxy to hydroxyl) and copper complexation | Copper complex of bis-azo compound |

| 4 | Neutralization and isolation | Formation of tetrasodium salt | Final product: tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate) |

The copper complexation step is crucial for the dye’s performance. Research shows that copper complex dyes exhibit:

- Enhanced light fastness (ISO rating 7)

- Moderate acid and alkali resistance (ISO ratings 4-5 and 2-3 respectively)

- Good washing fastness (ISO rating 3-4)

- Improved color stability and brightness

These properties are attributed to the stable coordination of copper ions with azo and hydroxyl groups in the dye molecule, which reduces photodegradation and leaching during washing.

| Parameter | Details |

|---|---|

| Molecular Formula | C35H28N6Na4O15S4 |

| Molecular Weight | ~988.8 g/mol |

| Key Reagents | 3-Amino-4-methoxybenzenesulfonic acid, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, ammoniacal copper sulfate |

| Reaction Medium | Aqueous alkaline solution |

| Temperature Range | 0–5 °C (diazotization), ambient to 40 °C (coupling and complexation) |

| pH Range | Acidic for diazotization, alkaline for coupling and complexation |

| Product Form | Tetrasodium salt copper complex |

| Solubility | ~191 g/L at 20 °C in water |

| Fastness Properties | Light fastness: 7; Acid resistance: 4-5; Alkali resistance: 2-3; Washing fastness: 3-4 |

The preparation of tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate) is a sophisticated process involving diazotization, azo coupling, demethylation, and copper complexation. The copper complexation step is essential for enhancing the dye’s stability and fastness properties. The process parameters such as temperature, pH, and reagent purity critically influence the yield and quality of the final product. This compound’s preparation is well-documented in industrial and research literature, reflecting its importance in dye chemistry and applications.

Chemical Reactions Analysis

EINECS 260-418-6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogens or other nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction yield. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

EINECS 260-418-6 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of EINECS 260-418-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved are typically studied through biochemical assays and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of polyazo-sulphonated aromatic dyes. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Effects: Sulphonatophenyl vs. Methoxyphenyl: The target compound’s 4-sulphonatophenyl group enhances water solubility compared to the hydrophobic 2-methoxyphenyl in CAS 83221-61-8, making the former more suitable for aqueous dye formulations . Acetylamino Groups: The presence of acetylamino (CAS 41204-67-5) improves binding to organic substrates, whereas the target compound’s simpler sulphonatophenyl may prioritize solubility over substrate affinity .

Counterion Influence :

- Tetrasodium salts (e.g., target compound, CAS 72639-29-3) generally exhibit higher solubility than disodium or potassium-sodium salts, critical for industrial dye baths requiring rapid dissolution .

Thermal and Chemical Stability :

- Compounds with triazine cores (CAS 72639-29-3) or biphenyl backbones (CAS 67906-44-9) show enhanced thermal resistance, advantageous for high-temperature textile processing .

Safety and Handling :

- While direct safety data for the target compound are unavailable, its disodium analog (CAS 20324-87-2) is classified for industrial use only, with precautions against inhalation and skin contact .

Research Findings and Data Gaps

- Spectral Characterization : Analogous compounds (e.g., CAS 41204-67-5) are characterized using UV-Vis and NMR spectroscopy, with absorbance peaks typically in the 400–600 nm range (azo group transitions) .

- Performance Metrics : Data on dye strength, lightfastness, and biodegradability are absent in the provided evidence but are critical for industrial adoption.

- Regulatory Status : Several analogs (e.g., Pontamine dyes) are listed in the Toxics Release Inventory, suggesting environmental monitoring requirements .

Biological Activity

Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate), commonly referred to as an azo dye, is a complex organic compound with significant biological activity. This compound is characterized by its vibrant color properties and is widely utilized in various industries, particularly textiles and food coloring. Its chemical structure includes multiple functional groups that enhance its solubility and reactivity, making it a subject of interest in both industrial applications and biological research.

- Molecular Formula : C41H24N6Na4O15S4

- Molecular Weight : Approximately 1060.88 g/mol

- CAS Number : 72845-31-9

The compound features two naphthalene sulfonate groups linked by a carbonyldiimino bridge. This unique structural arrangement contributes to its distinctive properties and applications.

Biological Activity

The biological activity of Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate) can be both beneficial and harmful, depending on the concentration and context of use. Key areas of biological interaction include:

- Protein Interaction : The compound can interact with proteins, potentially altering their function or stability. These interactions are crucial for understanding how the compound may influence biological pathways.

- Nucleic Acid Interaction : There is evidence that this azo dye can bind to nucleic acids, which may lead to changes in gene expression or DNA integrity.

- Oxidative Stress : At certain concentrations, the compound may induce oxidative stress in cells, leading to cellular damage or apoptosis.

Toxicological Considerations

Research indicates that some azo dyes can be metabolized into aromatic amines, which are known carcinogens. Consequently, the use of Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate) in consumer products raises concerns regarding potential toxicity and allergenic responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Properties : Some research suggests that related azo compounds exhibit antimicrobial activity, which may extend to Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate). This property could be harnessed for medical applications or as a preservative in food products.

- Cellular Studies : In vitro studies have shown that exposure to certain concentrations of the dye can lead to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for cytotoxicity.

- Environmental Impact : The ecotoxicity of azo dyes has been a focus of environmental studies due to their persistence and potential to bioaccumulate in aquatic systems.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrasodium EDTA | C10H14N2Na2O8 | Strong metal ion binding capacity |

| C.I. Direct Blue 218 | C34H24N6Na4O15S4 | Known for high stability and solubility |

| Tetrasodium Pyrophosphate | Na4P2O7 | Acts as a buffering agent |

This table highlights the unique aspects of Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate) compared to other similar compounds, emphasizing its specific ligand structure and multifunctionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.